REACTION_CXSMILES
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Br[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([F:10])[CH:3]=1.C([Li])CCC.[B:16](OC(C)C)([O:21]C(C)C)[O:17]C(C)C>>[F:10][C:4]1[CH:3]=[C:2]([B:16]([OH:21])[OH:17])[CH:7]=[CH:6][C:5]=1[O:8][CH3:9]
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(C=C1)OC)F
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Name
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Quantity
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23.4 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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Quantity
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45.2 mL
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Type
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reactant
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Smiles
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B(OC(C)C)(OC(C)C)OC(C)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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to yield 7.1 g (85.2%) of a white solid-MS (ESI) m/z 169 (M−H)−: 1H NMR (DMSO-d6): δ 3.84 (3H, s), 7.10-7.16 (1H, m), 7.51-7.60 (2H, m)
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Name
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Type
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product
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Smiles
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FC=1C=C(C=CC1OC)B(O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |